molecular formula C11H14ClF2NO B13495816 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride

3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride

Katalognummer: B13495816
Molekulargewicht: 249.68 g/mol
InChI-Schlüssel: LBJVLEKBXHPHFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of both a difluoromethoxy group and a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H14ClF2NO

Molekulargewicht

249.68 g/mol

IUPAC-Name

3-[4-(difluoromethoxy)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H13F2NO.ClH/c12-11(13)15-10-3-1-8(2-4-10)9-5-6-14-7-9;/h1-4,9,11,14H,5-7H2;1H

InChI-Schlüssel

LBJVLEKBXHPHFH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1C2=CC=C(C=C2)OC(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.